(4-chlorophenyl)methylpyridine-3-carboxylate

Description

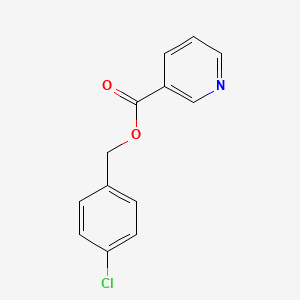

(4-Chlorophenyl)methylpyridine-3-carboxylate is an ester derivative of pyridine-3-carboxylic acid, where the hydroxyl group of the carboxylic acid is replaced by a (4-chlorophenyl)methyl moiety. The compound’s structure features a pyridine ring substituted at the 3-position with a carboxylate ester and a 4-chlorophenyl group attached via a methylene bridge. Its physicochemical properties, such as moderate lipophilicity and hydrolytic stability, are influenced by the ester linkage and aromatic chloro-substituent.

Properties

IUPAC Name |

(4-chlorophenyl)methyl pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-12-5-3-10(4-6-12)9-17-13(16)11-2-1-7-15-8-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUZHFKASOGKOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)methylpyridine-3-carboxylate typically involves the reaction of 4-chlorobenzyl chloride with pyridine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)methylpyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-chlorophenyl)methylpyridine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)methylpyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Pyridine Carboxylates

The compound “(4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate” (CAS: 1656294-84-6, ) shares a pyridine-carboxylate backbone but differs in substituent positions and functional groups. Key distinctions include:

- Substituents : The analog features 2,3-dichloro and 5-trifluoromethyl groups on the pyridine ring, compared to the unsubstituted pyridine in the target compound.

- Impact on Properties : Additional halogens and the electron-withdrawing trifluoromethyl group likely enhance lipophilicity (logP ~4.8 vs. ~2.5 for the target compound) and metabolic stability, making it more suitable for pesticidal applications .

- Reactivity : The 4-carboxylate position in the analog may alter steric interactions compared to the 3-carboxylate in the target compound, affecting binding to biological targets.

Aryl Propanone Derivatives

The compound “3-(3,4-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one” (CAS: 898779-65-2, ) diverges significantly in structure:

- Substituents : The trifluoromethyl and dimethylphenyl groups contribute to a predicted logP of ~4.2, similar to the pyridine-4-carboxylate analog but higher than the target compound.

- Applications : Ketones are often intermediates in pharmaceuticals, suggesting this derivative may serve in synthetic pathways rather than as an end-product .

Heterocyclic Amines and Hydrochloride Salts

Compounds like “7H-Pyrrolo[2,3-c]pyridazin-3-amine hydrochloride” (CAS: 1638761-13-3, ) and “(S)-Oxetan-2-ylmethanamine” (CAS: 2091328-57-1, ) highlight contrasting properties:

- Ionic Character : Hydrochloride salts improve aqueous solubility, critical for drug formulation, whereas the neutral ester target compound may require prodrug strategies for bioavailability.

Data Table: Structural and Predicted Properties

*Calculated using standard atomic weights and logP estimation tools. †Lower logP due to ionic character.

Biological Activity

The compound (4-chlorophenyl)methylpyridine-3-carboxylate is a pyridine derivative that has garnered attention in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H10ClN O2

- Molecular Weight : 235.66 g/mol

This compound features a pyridine ring substituted with a carboxylate group and a para-chlorophenyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chlorophenyl group enhances the compound's binding affinity to these targets, modulating various biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as a ligand for specific receptors, influencing cellular signaling.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related compounds showed potent antibacterial activity against various strains, including E. coli and Staphylococcus aureus .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 25 μg/mL |

| This compound | S. aureus | 15 μg/mL |

Antifungal Activity

In vitro studies have reported promising antifungal activity against pathogenic fungi. Compounds with similar structures demonstrated efficacy against strains such as Candida albicans and Aspergillus niger .

Antitubercular Activity

Certain derivatives have shown activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .

Case Studies

- Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. Results indicated significant inhibition of bacterial growth across multiple strains, highlighting the compound's potential as an antimicrobial agent .

- Antifungal Research : Another investigation focused on the antifungal properties of related compounds, revealing that those with a similar structure exhibited strong antifungal activity against several pathogenic fungi .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.